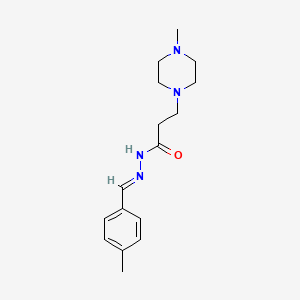

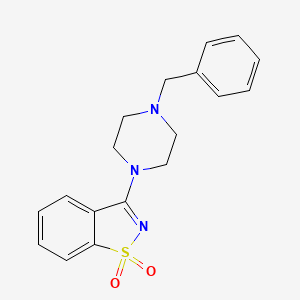

![molecular formula C17H13N3 B5544349 4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)

4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline

Overview

Description

4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NAI-1 and is a derivative of naphthalimide, which is a heterocyclic compound.

Scientific Research Applications

1. Fluorescent Properties and Computational Analysis

Research conducted by Padalkar et al. (2015) focused on the synthesis of novel fluorescent compounds derived from 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline. These compounds displayed absorption in the ultraviolet region and emission in the blue region, indicating potential applications in fields requiring blue-emitting fluorophores. The study also involved thermogravimetric analysis to evaluate thermal stability and solvatochromism data for ground and excited state dipole moment determination, supplemented by Density Functional Theory (DFT) and Time-Dependent DFT computations (Padalkar et al., 2015).

2. Synthesis and Characterization for Nonlinear Optical Exploration

Ahmad et al. (2018) synthesized novel tetra substituted imidazoles including 4-bromo-2-(1-(1-naphthalen-yl)-4,5-diphenyl-1H-imidazole-2-yl)phenol. The study involved X-ray crystallographic and spectroscopic techniques, alongside DFT calculations, to explore the optimized geometry, spectroscopic, and non-linear optical properties of these compounds. This research highlights the potential of these derivatives in materials science, particularly in applications involving nonlinear optics (Ahmad et al., 2018).

3. Antiferromagnetic Properties in Organic Radicals

A study by Nagashima et al. (2004) introduced a stable organic radical derived from 2-(naphth[2,3-d]imidazol-2-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazolyl-1-oxyl-3-oxide, which is closely related to 4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline. The research examined the effects of ring extension on antiferromagnetic interactions, revealing significant insights into one-dimensional antiferromagnetic spin systems. This could be pivotal in advancing the understanding of magnetic properties in organic materials (Nagashima et al., 2004).

4. Application in Organic Light-Emitting Diodes (OLEDs)

Research by Liu et al. (2015) involved developing novel naphtho[1,2‐d]imidazole derivatives, closely related to this compound, as deep-blue light-emitting materials for OLEDs. The study demonstrated that these compounds had a high capacity for direct electron-injection, resulting in efficient OLED performance with deep-blue light emission. This signifies the potential of such compounds in the development of advanced OLED technology (Liu et al., 2015).

5. Sensing Applications for Metal Ions

Yanpeng et al. (2019) synthesized compounds including 4-(2-bromophenyl-4,5-diphenyl-imidazol-1-yl)aniline, demonstrating their application in sensing metal ions. These compounds showed selective and sensitive responses to Fe3+ ions, indicating their potential use as probes in detecting specific metal ions in aqueous solutions (Yanpeng et al., 2019).

Future Directions

properties

IUPAC Name |

4-(1H-benzo[f]benzimidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3/c18-14-7-5-11(6-8-14)17-19-15-9-12-3-1-2-4-13(12)10-16(15)20-17/h1-10H,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVOFOVTEJCBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

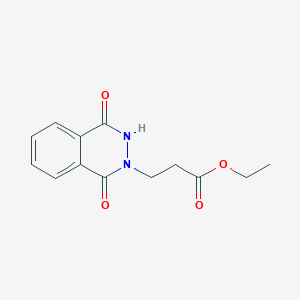

![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)

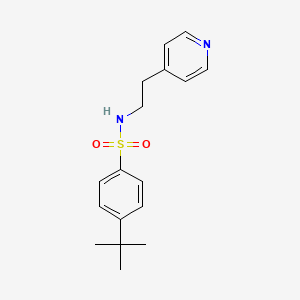

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)

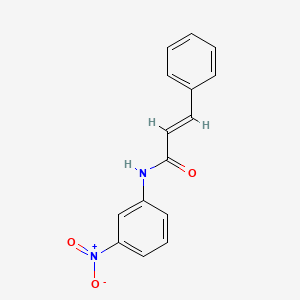

![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)

![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)

![7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5544315.png)

![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)

![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)